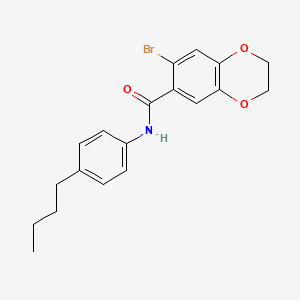
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and arousal. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide' involves the synthesis of the intermediate compound 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then coupled with 4-butylaniline to form the final product.
Starting Materials
2,3-dihydro-1,4-benzodioxin-7-bromo-6-carboxylic acid, 4-butylaniline, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a. Dissolve 2,3-dihydro-1,4-benzodioxin-7-bromo-6-carboxylic acid (1.0 g, 3.8 mmol) in DMF (10 mL) and add DIPEA (1.5 mL, 8.6 mmol)., b. Add DCC (0.98 g, 4.8 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Filter the precipitated dicyclohexylurea and wash the filter cake with DMF., d. Concentrate the filtrate under reduced pressure and dissolve the residue in ethyl acetate (20 mL)., e. Wash the organic layer with 1 M HCl (10 mL) and then with water (10 mL)., f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a white solid (0.8 g, 70%)., Step 2: Synthesis of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, a. Dissolve 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (0.5 g, 1.8 mmol) and 4-butylaniline (0.4 g, 2.7 mmol) in DMF (10 mL)., b. Add DIPEA (0.5 mL, 2.9 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate (20 mL)., d. Wash the organic layer with 1 M HCl (10 mL) and then with water (10 mL)., e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., f. Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid (0.3 g, 40%).
Applications De Recherche Scientifique
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and arousal. By blocking the orexin-1 receptor, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces wakefulness and promotes sleep. This mechanism of action has led to its potential use in the treatment of sleep disorders such as insomnia.
Effets Biochimiques Et Physiologiques
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use in the treatment of anxiety and depression. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for the study of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the development of more potent and selective orexin-1 receptor antagonists. Additionally, the potential use of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of sleep disorders and cognitive disorders such as Alzheimer's disease should be further explored. Finally, the potential use of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for the treatment of anxiety and depression should also be investigated.
Conclusion
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, sleep disorders, and cognitive disorders such as Alzheimer's disease. Its selectivity for the orexin-1 receptor and good pharmacokinetic properties make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential applications.
Propriétés
IUPAC Name |
6-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-2-3-4-13-5-7-14(8-6-13)21-19(22)15-11-17-18(12-16(15)20)24-10-9-23-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOAPRANVQLBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2Br)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)
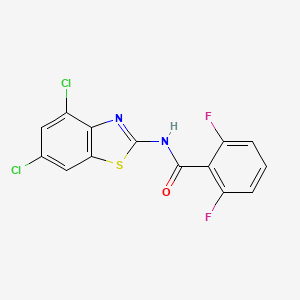
![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
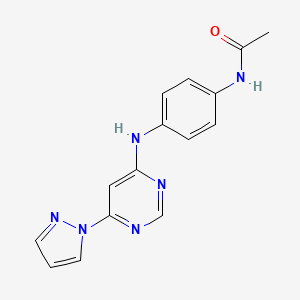
![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)
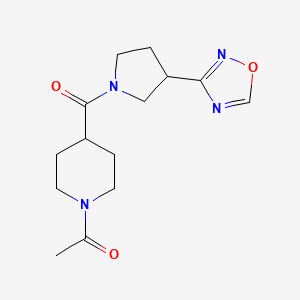
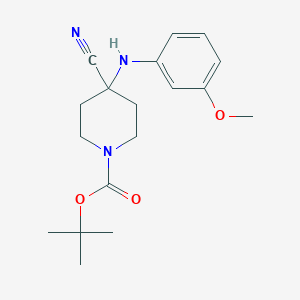
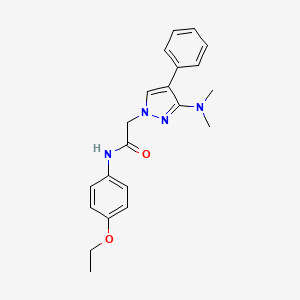
![3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2619486.png)
![1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2619487.png)
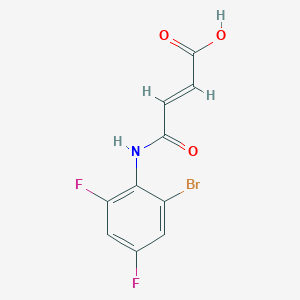
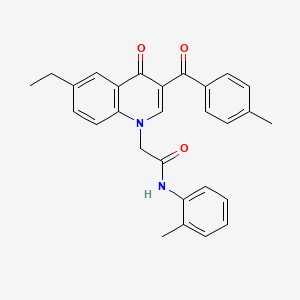
![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2619496.png)